CHF-4227 is identified by its Chemical Abstracts Service number 444643-64-5. It belongs to the class of benzopyran derivatives, which are known for their diverse biological activities. The compound has been synthesized and characterized in various studies, highlighting its role as a selective estrogen receptor modulator with potential therapeutic benefits in postmenopausal women and other populations requiring estrogenic activity modulation .
The synthesis of CHF-4227 involves several steps that utilize advanced organic chemistry techniques. While specific synthesis protocols are not universally standardized, a general approach includes:
Technical parameters such as reaction time, temperature, and molar ratios are critical for optimizing yield and purity .
The molecular structure of CHF-4227 can be described as follows:
The compound's three-dimensional structure has been elucidated using techniques like X-ray crystallography and NMR spectroscopy, revealing how it interacts with estrogen receptors at the molecular level .
CHF-4227 participates in various chemical reactions primarily involving:
Technical details regarding these reactions often include dissociation constants (K_i) that quantify binding affinity to estrogen receptors, which for CHF-4227 is around 0.017 nM, indicating strong binding capability .
CHF-4227 functions primarily through selective modulation of estrogen receptors:
Data from pharmacological studies demonstrate that CHF-4227 can effectively mimic or block estrogen's effects depending on the target tissue, thus providing a tailored therapeutic approach .
CHF-4227 exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications .
CHF-4227 has several promising applications in scientific research and clinical settings:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3